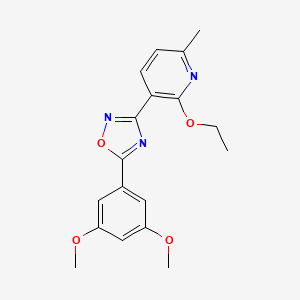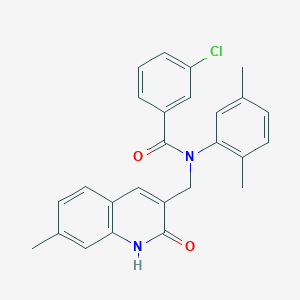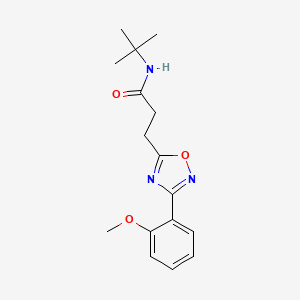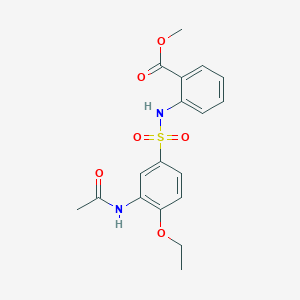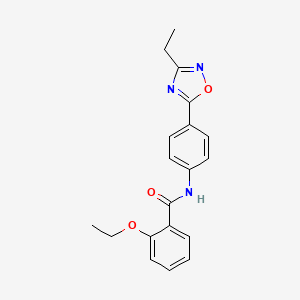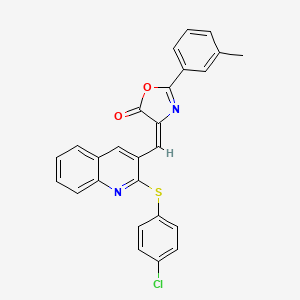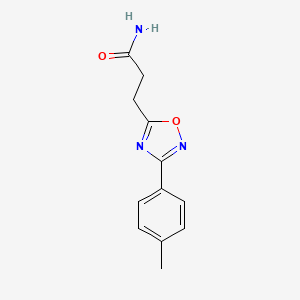![molecular formula C14H13ClN2O4S B7699186 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide CAS No. 915899-21-7](/img/structure/B7699186.png)
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide, also known as CP94, is a compound that belongs to the class of sulfonamide derivatives. It is widely used in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide acts as a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme and inhibits its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. This compound also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide is a useful tool for studying the role of COX-2 in inflammation and cancer. It is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme and does not affect the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, this compound has some limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which means that it is rapidly metabolized and excreted from the body.
Future Directions
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide has potential therapeutic applications in the treatment of inflammation and cancer. Future research could focus on developing analogs of this compound that have improved solubility and longer half-lives. This compound could also be used in combination with other anti-inflammatory or anti-cancer drugs to enhance their therapeutic effects. Further studies could also investigate the potential use of this compound in other diseases, such as Alzheimer's disease, where inflammation is believed to play a role.
Conclusion
This compound, or this compound, is a compound that has potential therapeutic applications in the treatment of inflammation and cancer. It acts as a selective COX-2 inhibitor and induces apoptosis in cancer cells. This compound has advantages and limitations in lab experiments, and future research could focus on developing analogs with improved properties and investigating its potential use in other diseases.
Synthesis Methods
The synthesis of 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-hydroxyphenoxy)acetic acid in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-1-3-11(4-2-10)17-22(19,20)13-7-5-12(6-8-13)21-9-14(16)18/h1-8,17H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAMHBKUZMELQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

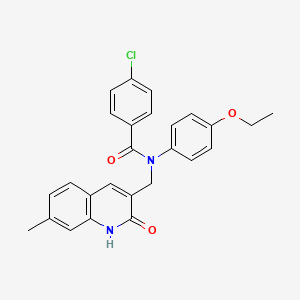
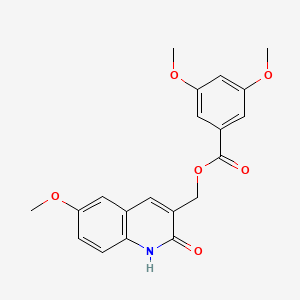

![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)
